BISMUTH SUBNITRATE

Description

Properties

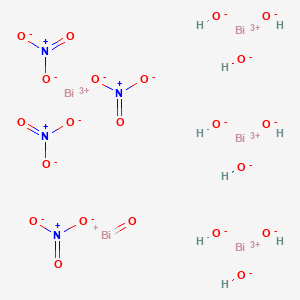

IUPAC Name |

tetrabismuth;oxobismuthanylium;nonahydroxide;tetranitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q+1;4*+3;4*-1;;;;;;;;;;/p-9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVDTZZNYFIIGB-UHFFFAOYSA-E | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].O=[Bi+].[Bi+3].[Bi+3].[Bi+3].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi5H9N4O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1461.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Raw Material Preparation and Pretreatment

Coarse bismuth oxide (Bi₂O₃) serves as the primary feedstock for this method. The raw material typically contains trace metallic impurities such as lead (Pb: 7–12 ppm), copper (Cu: 25–30 ppm), and iron (Fe: 100–125 ppm), which must be reduced to sub-ppm levels in the final product. Preprocessing involves sieving the oxide to –60 mesh (≤250 µm) and ball-milling oversize particles to ensure uniform reactivity.

Nitric Acid Leaching and Impurity Removal

The sieved bismuth oxide is mixed with concentrated nitric acid (HNO₃) at mass ratios of 1:1 to 1:1.5 (Bi₂O₃:HNO₃) under controlled temperatures (50–100°C). This exothermic reaction generates bismuth nitrate intermediates while dissolving soluble impurities. Critical parameters include:

| Parameter | Range | Effect on Purity |

|---|---|---|

| Acid/Oxide Ratio | 1–1.5:1 | Higher ratios reduce Bi losses |

| Reaction Temperature | 50–100°C | >85°C accelerates impurity dissolution |

| Leaching Time | 1–48 hrs | Prolonged time minimizes residual Fe |

The acidic filtrate undergoes hydrolysis with deionized water (1:10 v/v) to precipitate this compound, achieving >99% Bi content by mass. Post-treatment involves press filtration and washing with cold deionized water to remove residual nitrates.

High-Pressure Synthesis from Metallic Bismuth

Pressurized Reaction Vessel Configuration

This method utilizes metallic bismuth (3–5 mm granules) reacted with 30–60% nitric acid in sealed pressure vessels. The reaction proceeds at 1.0–1.6 MPa and 140–170°C, leveraging autogenous pressure from nitrogen dioxide (NO₂) evolution to accelerate kinetics:

Subsequent hydrolysis of bismuth nitrate yields the subnitrate:

Neutralization and Product Isolation

The intermediate bismuth nitrate solution is neutralized to pH 1.8–2.0 using sodium hydroxide (NaOH), followed by dispersion-assisted dehydration (e.g., polyacrylamide additives). This method reduces nitric acid consumption by 40% compared to atmospheric processes and eliminates external heating requirements through reaction exothermicity.

Comparative Analysis of Synthesis Routes

Yield and Purity Metrics

| Method | Bi Yield (%) | Final Impurities (ppm) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Oxide Nitration | 92–95 | Fe:1–2, Pb:<1 | 18–22 |

| Metal High-Pressure | 97–99 | Fe:<1, Cu:<0.5 | 8–12 |

The pressurized metal route achieves superior purity (99.9% BiONO₃·H₂O) due to closed-system operation minimizing atmospheric contamination. However, it requires specialized equipment for pressure containment.

Environmental Impact Considerations

Waste streams differ significantly between methods:

-

Oxide Process : Generates 0.52% nitric acid-insoluble residues (carbonaceous impurities), which are recycled as pyrometallurgical reductants.

-

Metal Process : Captures NO₂ emissions via alkali scrubbing, converting them to sodium nitrate byproducts.

Advanced Purification Techniques

Recrystallization from Nitric Acid Solutions

Industrial-scale purification involves dissolving crude this compound in 5–10% HNO₃ at 60°C, followed by slow cooling to 5°C to precipitate high-purity crystals. This step reduces alkali metal contaminants (Na, K) to <3 ppm.

Chelation-Assisted Filtration

Ethylenediaminetetraacetic acid (EDTA) treatment (0.1–0.5 mol/L) effectively sequesters residual Fe³⁺ and Cu²⁺ ions, achieving sub-ppm metal concentrations suitable for pharmaceutical applications.

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

-

Inline pH monitoring (0.5–1.5 range)

-

Automated temperature cascades (50→85→25°C)

-

Centrifugal separators achieving 99.8% solid recovery

This configuration enables 500–800 kg/hr production rates with <2% batch variability.

Closed-Loop Mother Liquor Recycling

Bismuth nitrate mother liquor from hydrolysis is concentrated via vacuum evaporation (0.8–1.2 kPa) and reintroduced to the leaching stage, reducing fresh acid consumption by 65%.

Emerging Methodologies and Research Frontiers

Chemical Reactions Analysis

Hydrolysis and Acid-Base Reactions

Bismuth subnitrate undergoes hydrolysis in aqueous environments, releasing nitric acid and forming bismuth oxyhydroxides. This behavior underpins its incompatibility with alkaline or reducing agents.

Reaction

-

Conditions : Ambient temperature, aqueous medium.

-

Products : Bismuth oxyhydroxide (BiO(OH)) and nitric acid.

-

Mechanism : Progressive hydrolysis due to the compound’s basic nitrate structure .

| Key Observations | References |

|---|---|

| Hydrolysis begins immediately in water, lowering pH due to HNO₃ release. | |

| Forms insoluble BiO(OH) precipitates at pH ~5. |

Reaction with Strong Acids

This compound dissolves in concentrated hydrochloric or nitric acid, forming soluble bismuth salts:

Reaction with Alkali Hydroxides

Sodium hydroxide precipitates bismuth hydroxide:

Reduction by Stannite Ion

Stannite ion (Sn(OH)₄²⁻) reduces Bi³⁺ to metallic bismuth:

-

Conditions : Freshly prepared stannite solution (from SnCl₂ + excess NaOH).

Incompatibility with Reducing Agents

This compound reacts violently with strong reducing agents (e.g., metals, organic acids):

Complexation and Coordination Chemistry

In dimethyl sulfoxide (DMSO), this compound forms high-nuclearity oxido clusters:

-

Structure : Crystallizes as triclinic complexes with DMSO ligands.

-

Significance : Demonstrates bismuth’s tendency to form polynuclear species in coordinating solvents .

Incompatibilities and Stability

Storage Guidelines :

-

Avoid moisture, reducing agents, and combustible materials.

Biological Redox Interactions

While not a classical chemical reaction, this compound interacts with bacterial enzymes via redox mechanisms:

Scientific Research Applications

Medical Applications

1.1 Gastrointestinal Disorders

Bismuth subnitrate is primarily recognized for its role in treating gastrointestinal disorders, particularly those associated with Helicobacter pylori infections. It is commonly used as part of combination therapies to enhance the eradication rates of this bacterium, which is linked to peptic ulcers and gastric cancer.

- Case Study: Efficacy in H. pylori Eradication

A study demonstrated that adding this compound to a dual therapy regimen (omeprazole and amoxicillin) significantly improved H. pylori eradication rates from 52% to 72% . This combination not only enhanced eradication but also improved healing outcomes for peptic ulcers.

1.2 Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound against various pathogens. Research indicates that it exhibits inhibitory effects on major mastitis-causing bacteria, such as Staphylococcus aureus and Escherichia coli.

- In Vitro Studies

In vitro experiments showed that this compound reduced bacterial growth across different strains, suggesting its potential utility in veterinary medicine as a teat sealant in dairy cows to prevent intramammary infections during the dry period .

1.3 Toxicological Insights

Despite its therapeutic benefits, there are documented cases of toxicity associated with prolonged use of this compound, leading to conditions such as myoclonic encephalopathy. Reports indicate that patients developed neurological symptoms after extended ingestion of bismuth-containing medications . Understanding these adverse effects is crucial for safe clinical application.

Agricultural Applications

2.1 Veterinary Medicine

This compound's role as an antimicrobial agent extends to veterinary applications, particularly in dairy cattle management. Its incorporation into teat sealants has been explored for preventing mastitis during the dry period.

- Research Findings

Studies have indicated that formulations containing this compound can create a physical barrier in the teat canal while also exhibiting direct antibacterial effects against mastitis pathogens .

Pharmacological Mechanisms

3.1 Mechanisms of Action

The pharmacodynamics of this compound reveal several mechanisms through which it exerts its therapeutic effects:

- Cytoprotective Effects : this compound has been shown to protect gastric mucosa by promoting mucosal healing and reducing inflammation .

- Antimicrobial Mechanisms : It disrupts bacterial virulence factors and metabolic pathways essential for pathogen survival .

Data Summary Table

Mechanism of Action

The mechanism of action of bismuth subnitrate involves its antacid and cytoprotective effects on the gastric mucosa. It is believed that the protective effects may be secondary to endogenous mucosal prostaglandin (PGE2) production . This compound also demonstrates significant postprandial effects on gastric pH, contributing to its antacid activity .

Comparison with Similar Compounds

Comparison with Similar Bismuth Compounds

Chemical and Structural Properties

Key Differences :

- Anion Type: Subnitrate contains nitrite (NO₂⁻), while nitrate (Bi(NO₃)₃) and subsalicylate (C₇H₅BiO₄) have distinct anions affecting reactivity and applications.

- Solubility : Subcitrate and subsalicylate exhibit partial solubility, enhancing bioavailability compared to subnitrate .

- Toxicity : Subnitrate carries arsenic impurities (up to 1–14% in some samples) and nitrate poisoning risks, unlike subsalicylate or subcitrate .

Anti-Helicobacter pylori Activity

| Compound | Mechanism | Efficacy in Triple Therapy |

|---|---|---|

| This compound | Indirect antimicrobial effects | 74% eradication rate |

| Colloidal Bismuth Subcitrate | Direct toxicity to H. pylori | 70% eradication rate |

- Subnitrate’s efficacy arises from indirect mechanisms (e.g., mucosal protection), while subcitrate directly inhibits H. pylori .

Hypertension Management

- Subnitrate reduces arterial tension via gradual NO₂⁻ release, contrasting with rapid-acting nitrites (e.g., sodium nitrite) .

- No evidence exists for similar hypotensive effects in other bismuth compounds.

Cisplatin Nephrotoxicity Mitigation

- Subnitrate preadministration reduces cisplatin nephrotoxicity by inducing metallothionein in organs, preserving renal function without compromising antitumor efficacy .

Biological Activity

Bismuth subnitrate (Bi(NO₃)₃·3Bi₂O₃) is a compound that has garnered attention for its biological activities, particularly its antimicrobial properties and potential therapeutic applications. This article synthesizes recent research findings, case studies, and data on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and safety profile.

Antimicrobial Properties

Mechanisms of Action

This compound exhibits broad-spectrum antimicrobial activity. It has been shown to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Streptococcus uberis. The mechanisms through which this compound exerts its antimicrobial effects include:

- Inhibition of Enzymatic Activity : Bismuth compounds can inactivate enzymes crucial for bacterial metabolism, such as urease and F1-ATPase. This disruption affects essential pathways in pathogens like Helicobacter pylori, leading to their eradication .

- Biofilm Disruption : Studies have indicated that bismuth nanoparticles derived from this compound can significantly reduce biofilm formation in bacteria, enhancing their susceptibility to antibiotics .

Efficacy Against Mastitis-Causing Agents

A study assessed the effect of this compound on major mastitis-causing bacteria. Using disk diffusion and impedance measurement techniques, it was found that this compound reduced bacterial growth across all tested strains, although the degree of inhibition varied by species . The results are summarized in Table 1.

| Bacterial Strain | Growth Inhibition (%) |

|---|---|

| Streptococcus uberis | 60% |

| Staphylococcus aureus | 75% |

| Escherichia coli | 50% |

Case Studies and Clinical Applications

Use in Treating H. pylori Infections

This compound has been traditionally used in treating H. pylori infections. Recent studies have demonstrated its ability to disrupt key virulence factors in H. pylori, such as CagA and VacA proteins, which are vital for bacterial colonization and pathogenicity .

Toxicity Reports

Despite its therapeutic benefits, there have been reports of toxicity associated with this compound usage. A notable case involved patients developing myoclonic encephalopathy after ingesting bismuth salts for therapeutic reasons. Symptoms included mental confusion and motor disorders, with EEG patterns aiding in diagnosis . However, such toxic effects are considered rare when used appropriately.

Safety Profile

Historically, bismuth compounds have been regarded as safe; however, cases of toxicity have led to increased scrutiny. The incidence of adverse effects appears to correlate with dosage and duration of use. For instance, a review indicated that while large doses (up to 40g) were administered without significant adverse outcomes in some cases, others reported severe reactions after prolonged use .

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer : Adopt the "tandem synthesis" approach, where two independent labs replicate procedures using identical reagents and equipment. Publish detailed protocols with raw data (e.g., XRD spectra, reaction logs) in supplementary materials. Cross-lab validation minimizes batch-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.